REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH2:12][CH:11]([C:15]3[CH:20]=[CH:19][C:18]([O:21]C)=[C:17]([O:23]C)[CH:16]=3)[CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br>>[C:1]1([CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH2:12][CH:11]([C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([OH:23])[CH:16]=3)[CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN1CC(CCC1)C1=CC(=C(C=C1)OC)OC
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for an hour
|
Type
|
DISTILLATION
|
Details
|
was then distilled to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase was decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCN1CC(CCC1)C1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |